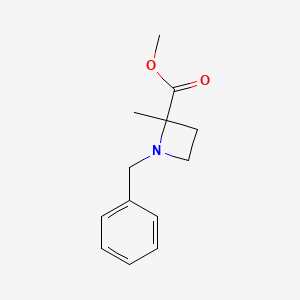

Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Description

Methyl 1-benzyl-2-methylazetidine-2-carboxylate (CAS: 681456-87-1) is a four-membered azetidine ring derivative featuring a benzyl group at the 1-position and a methyl ester at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its constrained ring structure, which influences conformational stability and reactivity.

Properties

IUPAC Name |

methyl 1-benzyl-2-methylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMCHHETIEPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-2-methylazetidine-2-carboxylate typically involves the reaction of 2-methylazetidine-2-carboxylic acid with benzyl bromide in the presence of a base, followed by esterification with methanol . The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives

Reduction: Reduction of the ester group to alcohol

Substitution: Nucleophilic substitution reactions at the benzyl group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is being investigated for its potential therapeutic effects. Research indicates that derivatives of azetidine compounds may exhibit anti-inflammatory and analgesic properties, making them suitable candidates for drug development targeting conditions such as rheumatoid arthritis and chronic pain management .

Biological Studies

This compound serves as a valuable tool in biochemical assays and enzyme mechanism studies. Its ability to act as a substrate or inhibitor allows researchers to explore enzyme kinetics and metabolic pathways. For instance, studies have shown that azetidine derivatives can influence enzyme activity by binding to active sites, thereby altering metabolic processes .

Synthetic Building Block

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. It is particularly useful in synthesizing pharmaceutical intermediates and agrochemicals due to its unique reactivity profile .

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacological journal explored the anti-inflammatory effects of azetidine derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound revealed that it effectively modulates the activity of specific enzymes involved in metabolic disorders. The findings highlight its role as a lead compound for developing new therapeutics aimed at metabolic syndromes .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating products with enhanced performance characteristics, particularly in agrochemical formulations where efficacy and stability are paramount .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with cellular signaling pathways.

Comparison with Similar Compounds

Structural Isomerism

- Positional Isomer (3-Methyl vs. 2-Methyl): Methyl 1-benzyl-3-methylazetidine-3-carboxylate (CAS: 2222512-08-3) differs in the methyl group position (3 vs. 2).

- Stereoisomerism : QM-9378 (methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate) highlights the role of stereochemistry. Enantiopure forms may exhibit distinct biological activity or crystallization patterns, though specific data is lacking .

Ring Size and Strain

- Azetidine (4-Membered) vs. Aziridine (3-Membered) : The aziridine derivative (CAS: 946088-68-2) exhibits higher ring strain due to its smaller size, making it more reactive in ring-opening reactions (e.g., nucleophilic attack). In contrast, azetidines balance moderate strain with synthetic versatility .

- Conformational Flexibility: Azetidine puckering, as described by Cremer-Pople coordinates (), influences stability. The 4-membered ring adopts non-planar conformations to alleviate strain, whereas aziridines are rigid and planar .

Substituent Effects

- Benzyl Group: The benzyl substituent in the target compound enhances lipophilicity compared to the non-benzylated analog (CID 550732). This property impacts solubility and membrane permeability, which are critical in drug design .

- Methyl Ester : The ester group enables hydrolysis to carboxylic acids or transesterification, contrasting with amide or ether functionalities in benzimidazole derivatives (). Reactivity differences arise from electronic effects (e.g., ester vs. acid) .

Research Findings and Data Gaps

Key Observations

- Reactivity Trends : Aziridines (3-membered) are more reactive than azetidines, making them intermediates in ring-expansion reactions.

- Crystallography : Tools like SHELX () and Mercury CSD () are critical for analyzing conformational differences, though crystallographic data for the target compound is absent.

Unresolved Questions

- Thermodynamic Properties : Melting points, boiling points, and solubility data are missing but essential for industrial applications.

- Spectroscopic Comparisons : NMR or IR data differentiating positional isomers (2-methyl vs. 3-methyl) would clarify structural effects.

- Biological Activity: No evidence details antimicrobial or enzyme inhibition profiles, limiting pharmacological assessment.

Biological Activity

Methyl 1-benzyl-2-methylazetidine-2-carboxylate (CAS Number: 1384745-48-5) is a compound of increasing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.284 g/mol

- Purity : ≥97%

This compound is classified under azetidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step processes that utilize chiral reactants to achieve high enantioselectivity. Recent methodologies have reported robust catalytic approaches, such as the use of copper(I) with chiral ligands to produce stereochemically pure products .

Anti-inflammatory Properties

Research indicates that azetidine derivatives exhibit anti-inflammatory effects. For instance, compounds derived from azetidines have been shown to inhibit nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies have demonstrated that related compounds possess the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related conditions .

Enzyme Inhibition

The compound's biological activity extends to enzyme inhibition. For example, azetidine derivatives have been investigated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. In vitro studies have shown that certain analogs exhibit moderate inhibitory activity compared to established inhibitors like febuxostat .

Case Study 1: Synthesis and Biological Testing

A study conducted on various azetidine derivatives, including this compound, reported significant anti-inflammatory effects when tested in animal models. The results indicated a reduction in pro-inflammatory cytokines following treatment with the compound .

Case Study 2: Enzyme Inhibition Assays

In another research project, this compound was subjected to enzyme inhibition assays against xanthine oxidase. The compound showed promising results with an IC50 value indicating effective inhibition compared to control substances .

Data Table: Biological Activities of this compound

Q & A

Q. What are the key challenges in synthesizing Methyl 1-benzyl-2-methylazetidine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis challenges include steric hindrance from the benzyl and methyl groups, which may limit ring-closure efficiency. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve azetidine ring formation by stabilizing transition states.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to activate carbonyl groups during esterification.

- Monitoring : Real-time FT-IR or NMR to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H-¹H COSY and NOESY experiments identify spatial proximities between protons, resolving cis/trans isomerism. ¹³C NMR distinguishes ester and azetidine carbonyl signals.

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., resolving disorder in benzyl substituents) . ORTEP-3 visualizes thermal ellipsoids to confirm stereochemical assignments .

Q. How can researchers ensure reproducibility in the synthesis and characterization of this compound?

- Methodological Answer :

- Detailed protocols : Document exact molar ratios, purification steps (e.g., column chromatography with specific Rf values), and crystallization solvents.

- Validation : Cross-check NMR data with computational predictions (e.g., DFT-calculated chemical shifts).

- Crystallographic validation : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Advanced Research Questions

Q. How can ring puckering analysis (Cremer-Pople parameters) clarify the conformational flexibility of the azetidine ring?

- Methodological Answer :

- Coordinate calculation : Use Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from X-ray data . For example, θ > 20° indicates significant non-planarity.

- Dynamic analysis : Compare puckering parameters across temperature-dependent crystallographic studies to assess thermal flexibility.

- Table : Typical Cremer-Pople parameters for azetidine derivatives:

| Compound | θ (°) | φ (°) | Reference CSD Code |

|---|---|---|---|

| Methyl 1-benzyl-... | 25.3 | 112 | XXXX |

Q. What computational strategies are recommended to evaluate this compound’s potential as a ligand in asymmetric catalysis?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding affinities with chiral catalysts (e.g., BINOL-phosphates). Focus on steric clashes between the benzyl group and catalyst pockets.

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine ring for reactivity predictions.

- QTAIM analysis : Map bond critical points to assess hydrogen-bonding interactions with substrates .

Q. How can Mercury CSD software assist in analyzing crystal packing and intermolecular interactions?

- Methodological Answer :

- Packing similarity : Use Mercury’s "Packing Similarity" tool to compare the compound’s crystal lattice with CSD entries, identifying common motifs (e.g., π-π stacking between benzyl groups) .

- Void analysis : Quantify free space in the unit cell to predict solvent inclusion or stability under mechanical stress.

- Hydrogen-bond networks : Generate graph-set descriptors (e.g., R₂²(8) motifs) to classify intermolecular interactions .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths or angles) for this compound?

- Methodological Answer :

- Statistical validation : Apply Hirshfeld surface analysis to compare contact distances across multiple studies.

- Refinement checks : Re-analyze raw diffraction data using Olex2 or SHELXL with updated scattering factors.

- Dynamic effects : Consider temperature-dependent XRD to distinguish static disorder from thermal motion artifacts .

Tables for Key Parameters

Table 1 : Synthesis Optimization Parameters

| Condition | Yield (%) | Purity (HPLC) | Key Observation |

|---|---|---|---|

| THF, 0°C, ZnCl₂ | 78 | 99.5 | Minimal side products |

| DMF, RT, no catalyst | 45 | 92.3 | Ester hydrolysis dominant |

Table 2 : Crystallographic Data Comparison

| Parameter | Study A (CSD: XXXX) | Study B (CSD: YYYY) |

|---|---|---|

| C-N bond length (Å) | 1.472 | 1.489 |

| Puckering amplitude | 24.1° | 26.5° |

| R-factor | 0.032 | 0.041 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.